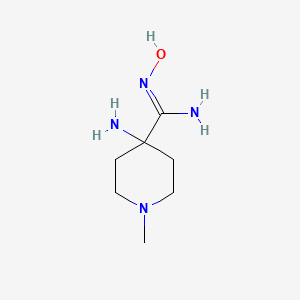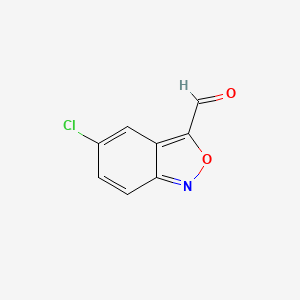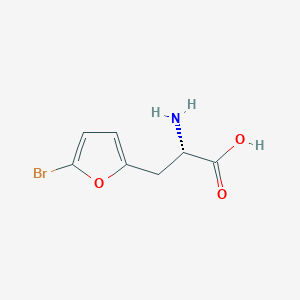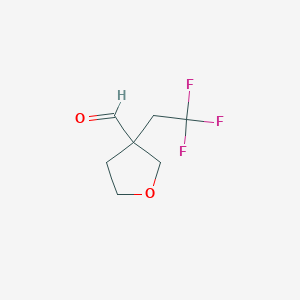
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . It is characterized by the presence of a trifluoroethyl group attached to an oxolane ring, which is further substituted with a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the oxolane ring and the subsequent introduction of the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The oxolane ring and carbaldehyde group can further contribute to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.
2,2,2-Trifluoroethanol: Contains a trifluoroethyl group attached to an alcohol.
3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid: Contains a trifluoroethyl group attached to an oxolane ring with a carboxylic acid group.
Uniqueness
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is unique due to the combination of its trifluoroethyl group, oxolane ring, and carbaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C7H9F3O2 |
|---|---|
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)3-6(4-11)1-2-12-5-6/h4H,1-3,5H2 |
InChI-Schlüssel |
NWLFHIGVXFCWFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


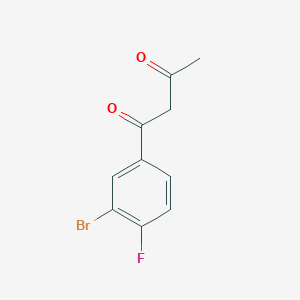
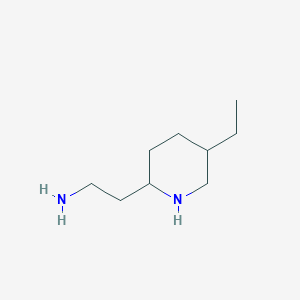
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
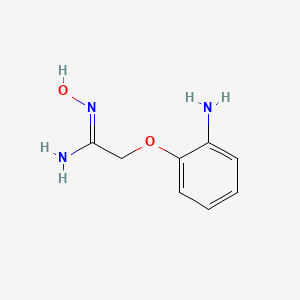
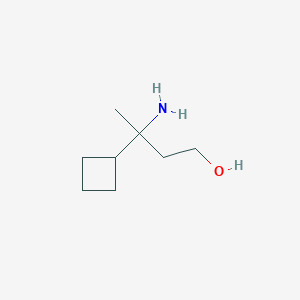
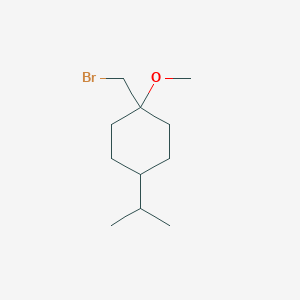
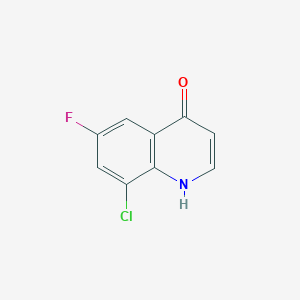

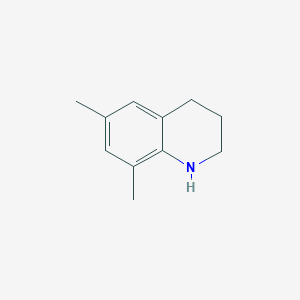
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
